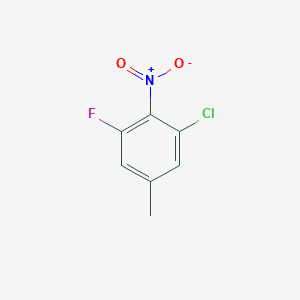

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOIPAPHOLXTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Pathways and Mechanistic Investigations of 1 Chloro 3 Fluoro 5 Methyl 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The rate and regiochemistry of this reaction are profoundly influenced by the substituents already present on the ring. lumenlearning.com

Electronic Directing Effects of Halogen, Methyl, and Nitro Substituents

The directing effect of each substituent determines the position of the incoming electrophile. Substituents are classified as either activating or deactivating and as ortho-, para- or meta-directing. pressbooks.pub

Nitro Group (-NO2): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which operates through both the inductive effect (-I) and the resonance effect (-R). lumenlearning.comlibretexts.org This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. ijrti.org It functions as a meta-director. libretexts.org

Methyl Group (-CH3): The methyl group is a weakly activating group. It donates electron density to the ring primarily through an inductive effect (+I), thereby stabilizing the carbocation intermediate formed during substitution. libretexts.org It is an ortho-, para-director.

In 1-chloro-3-fluoro-5-methyl-2-nitrobenzene, these effects combine to determine the most probable sites for electrophilic attack. The sole activating group, the methyl group, directs to its ortho positions (C4 and C6) and its para position (C2, which is already substituted). The halogen substituents, being ortho-, para-directors, also direct towards positions C4 and C6. Concurrently, the strongly deactivating nitro group directs incoming electrophiles to its meta positions, which are also C4 and C6. In this case, the directing effects of all four substituents are congruent, strongly favoring substitution at the C4 and C6 positions.

| Substituent | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NO₂ | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta |

| -Cl | -I (Strongly Withdrawing) | +R (Weakly Donating) | Weakly Deactivating | Ortho, Para |

| -F | -I (Strongly Withdrawing) | +R (Weakly Donating) | Weakly Deactivating | Ortho, Para |

| -CH₃ | +I (Weakly Donating) | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

Mechanistic Pathways via Benzenonium Ion Intermediates

The mechanism of EAS proceeds through a two-step pathway involving a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. msu.edu

Formation of the Benzenonium Ion: The π-electron system of the aromatic ring attacks an electrophile (E⁺), forming a C-E bond and generating a carbocationic intermediate. This step is typically the slow, rate-determining step of the reaction as it involves the temporary loss of aromaticity. msu.edu

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system, yielding the substituted product. ijrti.org

The stability of the intermediate benzenonium ion is a critical factor in determining the reaction's regioselectivity. For this compound, attack at the C4 or C6 positions leads to a positive charge being delocalized across the ring. The resonance structures show the positive charge distributed over three carbon atoms. The stability of these intermediates is enhanced when the positive charge is located on a carbon atom bearing an electron-donating group and destabilized when on a carbon with an electron-withdrawing group. libretexts.org

| Position of Electrophilic Attack | Key Resonance Contributor | Stabilizing/Destabilizing Factors | Predicted Relative Stability |

|---|---|---|---|

| C4 | Positive charge on C5 | Stabilized by the +I effect of the adjacent methyl group. Destabilized by proximity to electron-withdrawing F (C3) and Cl (C1) in other resonance forms. | More Stable |

| C6 | Positive charge on C5 | Stabilized by the +I effect of the adjacent methyl group. Destabilized by proximity to electron-withdrawing Cl (C1) and F (C3) in other resonance forms. | Less Stable (due to sterics) |

Regioselectivity and Kinetic Control in EAS Reactions

EAS reactions are typically under kinetic control, meaning the product distribution is determined by the relative activation energies of the competing pathways. ijrti.org The pathway with the most stable transition state, which closely resembles the benzenonium ion intermediate, will be the fastest and yield the major product.

As established by the analysis of directing effects, electrophilic attack is highly regioselective for the C4 and C6 positions. The directing influences of the methyl, chloro, fluoro, and nitro groups all converge on these two sites. The differentiation between these two positions is therefore not governed by electronic directing effects but rather by steric factors and the relative stability of the corresponding benzenonium ions.

Steric Effects on Substitution Patterns

Steric hindrance plays a crucial role in determining the final substitution pattern when multiple positions are electronically favored. youtube.com The relative size of the existing substituents and the incoming electrophile can prevent attack at a sterically congested site.

Attack at C4: This position is flanked by the fluorine atom at C3 and the methyl group at C5.

Attack at C6: This position is flanked by the chlorine atom at C1 and is also ortho to the bulky nitro group at C2.

The nitro group is known to exert significant steric hindrance on its ortho positions. ijrti.org Therefore, an incoming electrophile will face greater steric repulsion when approaching the C6 position compared to the C4 position. While chlorine is larger than fluorine, the steric influence of the ortho-nitro group is generally considered the dominant factor. Consequently, electrophilic aromatic substitution on this compound is predicted to occur preferentially at the C4 position.

| Position of Attack | Adjacent Groups | Key Steric Interactions | Predicted Outcome |

|---|---|---|---|

| C4 | -F (at C3), -CH₃ (at C5) | Moderate steric hindrance from flanking groups. | Major Product |

| C6 | -Cl (at C1), -H (at C5) | Significant steric hindrance from the bulky ortho-nitro group at C2. | Minor Product |

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a strong nucleophile. This reaction is in stark contrast to EAS, as it is facilitated by the presence of strong electron-withdrawing groups. nih.gov

Activation of the Aromatic Ring by Electron-Withdrawing Groups

For the SNAr mechanism to be effective, one or more strong electron-withdrawing groups must be positioned ortho or para to the leaving group. nih.gov This specific orientation is required to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

In this compound, the nitro group at the C2 position is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic attack. It is positioned ortho to both the chlorine atom at C1 and the fluorine atom at C3. This arrangement fulfills the primary requirement for SNAr reactivity at two potential sites.

Attack at C1: A nucleophile can attack the carbon bearing the chlorine atom. The resulting negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization.

Attack at C3: Similarly, nucleophilic attack at the carbon bearing the fluorine atom is also activated. The ortho-nitro group can effectively stabilize the negative charge of this alternate Meisenheimer complex.

The presence of the strongly activating nitro group makes both the chloro and fluoro substituents susceptible to displacement by a strong nucleophile. The ultimate product would depend on the relative leaving group abilities of chloride versus fluoride (B91410) under the specific reaction conditions and the electrophilicity of the carbon centers to which they are attached.

| Potential Leaving Group | Ring Position | Positional Relationship to -NO₂ Group | Activation for SNAr |

|---|---|---|---|

| -Cl | C1 | Ortho | Strongly Activated |

| -F | C3 | Ortho | Strongly Activated |

Formation and Characterization of Meisenheimer Complexes

Nucleophilic aromatic substitution (SNAr) reactions on electron-poor aromatic rings, such as this compound, proceed via a well-established addition-elimination mechanism. A critical feature of this mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

In the case of this compound, the attack of a nucleophile (Nu⁻) at a carbon atom bearing a leaving group (either chlorine or fluorine) leads to the formation of a cyclohexadienyl anion intermediate. The negative charge of this complex is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization, lowering the activation energy for the initial nucleophilic attack, which is typically the rate-determining step.

The stability and structure of these complexes are influenced by the substituents present. For this compound, the strong inductive and resonance effects of the nitro group are paramount for stabilizing the negative charge. The halogens also contribute to this stabilization through their inductive electron-withdrawing effects. Although direct characterization of the Meisenheimer complex derived specifically from this compound is not extensively documented in readily available literature, its formation is an inferred and essential step in any of its SNAr pathways, consistent with the general mechanism observed for analogous nitroaromatic compounds. organic-chemistry.org

Comparative Studies on Leaving Group Ability in SNAr

The presence of two different halogen atoms, chlorine and fluorine, on the ring of this compound invites a comparative analysis of their abilities as leaving groups in SNAr reactions. In contrast to SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, the trend is often inverted in SNAr chemistry. The typical leaving group ability in SNAr follows the order: F > Cl ≈ Br > I. masterorganicchemistry.com

This "element effect" is attributed to the mechanism's rate-determining step: the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the C-F bond and inductively stabilizes the developing negative charge in the transition state and the anionic intermediate. masterorganicchemistry.com This stabilization of the rate-limiting step's transition state accelerates the reaction, making fluoride the better leaving group despite the high strength of the C-F bond.

For this compound, the fluorine atom is positioned meta to the activating nitro group, while the chlorine atom is ortho. The activating power of a nitro group is strongest at the ortho and para positions. Therefore, a nucleophile is most likely to attack the C-1 position (bearing the chlorine) due to the strong activation from the adjacent nitro group. However, if considering only the inherent leaving group ability under SNAr conditions, fluorine is generally superior. The ultimate regioselectivity of a substitution reaction on this molecule would depend on a balance between the activation of the substitution site (ortho vs. meta to the nitro group) and the intrinsic leaving group ability of the halogen.

| Feature | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Electronegativity | Highest | High | Medium | Lower |

| C-X Bond Strength | Strongest | Strong | Weaker | Weakest |

| SNAr Leaving Group Ability | Excellent | Good | Good | Fair |

| Reason for SNAr Reactivity | Stabilizes the rate-determining transition state and Meisenheimer complex via strong inductive effect. | Moderate stabilization of the intermediate. | Moderate stabilization of the intermediate. | Poorer stabilization of the intermediate. |

Dual Reactivity: Competition between Halogen and Nitro Group Displacement

While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can be displaced by nucleophiles under certain conditions. This creates a competitive scenario in substrates like this compound, where a nucleophile could potentially substitute a halogen or the nitro group.

Generally, the nitro group is a poorer leaving group than fluoride or chloride in SNAr reactions. researchgate.net However, its displacement is not uncommon and is influenced by several factors:

Nucleophile Hardness: Hard nucleophiles, such as alkoxides and phenoxides, are more likely to displace the nitro group.

Substrate Activation: The presence of other strong electron-withdrawing groups can facilitate nitro group substitution.

Reaction Conditions: Higher temperatures can often promote the displacement of the less reactive nitro group.

In this compound, the nitro group is at a highly activated position (ortho to a chlorine and meta to a fluorine). A strong, hard nucleophile could potentially attack the C-2 position, leading to the expulsion of the nitrite (B80452) ion (NO₂⁻). The more probable pathway, however, remains the displacement of one of the halogens, particularly the chlorine at the C-1 position, which is strongly activated by the adjacent nitro group. The competition between these pathways is a subject of mechanistic interest, with the outcome being highly dependent on the specific nucleophile and reaction conditions employed. researchgate.net

Vicarious Nucleophilic Substitution Pathways

Vicarious Nucleophilic Substitution (VNS) is a distinct reaction pathway for nitroaromatic compounds that results in the formal substitution of a hydrogen atom. organic-chemistry.org The reaction involves the attack of a carbanion that carries a leaving group (e.g., from chloromethyl phenyl sulfone) on an electron-deficient aromatic ring. organic-chemistry.org

For this compound, the aromatic ring has two available hydrogen atoms at the C-4 and C-6 positions. These positions are ortho and para to the activating nitro group, making them susceptible to VNS. The mechanism proceeds as follows:

A carbanion (e.g., ⁻CH(X)R, where X is a leaving group) adds to the ring at a hydrogen-bearing carbon (C-4 or C-6) to form a σ-adduct.

A base then facilitates a β-elimination of HX from the adduct.

Protonation during workup yields the final product, where a hydrogen atom has been replaced by the carbanion's alkyl group.

Research has shown that in halonitroarenes, VNS is often kinetically favored over SNAr of the halogen, as the addition of a nucleophile to a C-H position is typically faster than addition to a C-X position. organic-chemistry.org Therefore, this compound is expected to be reactive towards VNS reagents, potentially yielding products substituted at the C-4 or C-6 positions. This pathway offers a powerful method for C-C bond formation on this electron-poor ring system. beilstein-journals.org

Reduction Chemistry of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are versatile precursors for dyes, pharmaceuticals, and polymers. For a substrate like this compound, the primary challenge is achieving chemoselective reduction of the nitro group without affecting the carbon-halogen bonds (reductive dehalogenation).

Catalytic Hydrogenation Mechanisms and Catalyst Systems

Catalytic hydrogenation is a widely used method for reducing nitroarenes. The reaction typically involves molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.

Common Catalyst Systems:

Palladium on Carbon (Pd/C): This is one of the most common and efficient catalysts. However, it can sometimes promote dehalogenation, especially with aryl bromides and iodides. Its use with chlorides and fluorides requires carefully controlled conditions.

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are powerful hydrogenation catalysts also capable of reducing the nitro group.

Raney Nickel: This catalyst is often preferred for substrates where dehalogenation is a concern, as it can be more selective for the nitro group reduction over C-Cl bond cleavage.

Transfer Hydrogenation: An alternative to using high-pressure H₂ gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or cyclohexene, transfers hydrogen to the substrate on the catalyst surface. The use of hydrazine hydrate (B1144303) with a Pd/C catalyst has been reported as an effective system for the selective reduction of halogenated nitroarenes.

To enhance selectivity and prevent the accumulation of undesired intermediates like hydroxylamines, additives can be introduced. For instance, the addition of catalytic amounts of vanadium compounds has been shown to suppress hydroxylamine (B1172632) formation and prevent the subsequent creation of azo or azoxy byproducts, leading to a purer amino product. google.com

| Catalyst System | Hydrogen Source | Key Features & Selectivity |

| Pd/C | H₂ gas | Highly efficient; risk of dehalogenation requires optimization. |

| Pt/C or PtO₂ | H₂ gas | Very active; can also cause dehalogenation. |

| Raney Nickel | H₂ gas | Often more chemoselective; less prone to causing dehalogenation of aryl chlorides. |

| Pd/C | Hydrazine, Ammonium Formate | Milder conditions (transfer hydrogenation); often shows high selectivity for nitro group reduction in halogenated systems. |

| Pt/C with Vanadium | H₂ gas | Prevents accumulation of hydroxylamine intermediates, leading to purer products. google.com |

Metal-Mediated and Other Reducing Agent Approaches

Besides catalytic hydrogenation, a variety of chemical reducing agents can be employed to convert the nitro group to an amine. These methods are often advantageous when certain functional groups are incompatible with hydrogenation conditions.

Common Metal-Based Systems:

Iron (Fe) in Acetic Acid: A classic and mild method that is highly selective for nitro group reduction in the presence of other reducible groups, including halogens.

Zinc (Zn) in Acidic Media: Similar to iron, zinc provides a mild route to anilines.

Tin(II) Chloride (SnCl₂): A widely used stoichiometric reductant that is effective and chemoselective for converting aromatic nitro compounds to amines, tolerating halogens well.

Other Reducing Agents:

Sodium Hydrosulfite (Na₂S₂O₄): An effective reducing agent in aqueous or mixed aqueous/organic systems.

Sodium Sulfide (Na₂S) or Ammonium Polysulfide: These reagents can be particularly useful for the selective reduction of one nitro group in a dinitro compound.

Chemo- and Regioselective Reduction Strategies in Polysubstituted Systems

The selective reduction of the nitro group in polysubstituted aromatic compounds like this compound is a critical transformation in organic synthesis. This is primarily because the resulting aniline (B41778) derivatives are valuable precursors for a wide range of pharmaceuticals, agrochemicals, and dyes. jsynthchem.com The challenge in these systems lies in achieving high chemoselectivity, reducing the nitro group while preserving other sensitive functional groups such as halogens.

Traditional methods for nitro group reduction often involve harsh reagents or conditions that can lead to undesired side reactions, including the reductive dehalogenation of the aromatic ring. nih.gov For instance, catalytic hydrogenation, a common method, can sometimes result in the removal of chloro and fluoro substituents. nih.gov

To address these challenges, various chemo- and regioselective reduction strategies have been developed. These methods often employ specific catalysts and reducing agents that exhibit high selectivity for the nitro group.

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst System | Advantages | Disadvantages |

| Fe/NH₄Cl | Cost-effective, mild conditions | Can be slow, requires stoichiometric amounts of iron |

| SnCl₂/HCl | Effective for a wide range of substrates | Produces tin-containing waste |

| NaBH₄/Ni(PPh₃)₄ | High efficiency, mild conditions | Requires a transition metal complex |

| Hydrazine/Pd/C | Highly selective, can be tuned by reaction conditions | Hydrazine is toxic |

One notable approach involves the use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This system has demonstrated high efficiency and selectivity in the reduction of halogenated nitroarenes to their corresponding anilines. nih.gov The selectivity of this method can often be controlled by adjusting the reaction conditions, such as temperature and the choice of solvent. nih.gov

Another effective method utilizes sodium borohydride (B1222165) in the presence of transition metal complexes like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄). jsynthchem.com While sodium borohydride alone is generally not strong enough to reduce nitroarenes, its reactivity is significantly enhanced by the addition of the nickel complex, allowing for the selective reduction of the nitro group under mild conditions. jsynthchem.com

The choice of the appropriate reduction strategy for this compound would depend on the specific requirements of the synthesis, including the desired yield, purity, and tolerance for potential side products.

Other Significant Chemical Transformations

Beyond the selective reduction of the nitro group, this compound can undergo other significant chemical transformations, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for exploring the chemical space around this core structure, particularly for applications in medicinal chemistry and materials science.

Structure-activity relationship (SAR) studies are fundamental in the process of drug discovery and development. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For a molecule like this compound, derivatization reactions can be used to probe the importance of each substituent and its position on the benzene (B151609) ring for a particular biological target.

The primary functional group for derivatization is the nitro group, which, upon reduction to an amine, opens up a vast array of possible chemical modifications. The resulting aniline can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents.

Table 2: Potential Derivatization Reactions for SAR Studies

| Reaction Type | Reagents | Potential Modifications |

| Acylation | Acyl chlorides, anhydrides | Introduction of amide functionalities with varying chain lengths and steric bulk. |

| Sulfonylation | Sulfonyl chlorides | Formation of sulfonamides, which can act as hydrogen bond donors and acceptors. |

| Alkylation | Alkyl halides | Introduction of alkyl chains to modulate lipophilicity. |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | Formation of diarylamines, exploring larger chemical space. |

| Suzuki Coupling | Boronic acids, Pd catalyst | Creation of biaryl systems. |

These derivatization reactions allow for the systematic exploration of how changes in steric, electronic, and lipophilic properties of the molecule affect its interaction with a biological target.

The methyl group on the benzene ring of this compound also presents opportunities for functional group interconversions. While the methyl group is generally less reactive than the nitro group, it can be transformed under specific conditions to introduce new functionalities.

One common transformation is the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting carboxylic acid can then be further derivatized into esters, amides, or other functional groups.

Another potential transformation is benzylic halogenation, where a hydrogen atom of the methyl group is replaced by a halogen (e.g., bromine) using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting benzyl (B1604629) halide is a versatile intermediate that can be used in nucleophilic substitution reactions to introduce a variety of functional groups.

Table 3: Functional Group Interconversions of the Methyl Group

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO₄, heat | Carboxylic acid (-COOH) |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/heat | Benzyl bromide (-CH₂Br) |

| Free Radical Chlorination | Cl₂, UV light | Benzyl chloride (-CH₂Cl) |

These transformations of the methyl group further expand the synthetic utility of this compound, providing access to a wider range of derivatives with potentially interesting chemical and biological properties.

Iv. Spectroscopic and Structural Elucidation of 1 Chloro 3 Fluoro 5 Methyl 2 Nitrobenzene and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (molecular formula C₇H₅ClFNO₂), the exact mass is 189.0047 u.

Under electron ionization (EI), the molecule will be ionized to form a molecular ion (M⁺·), which can then undergo fragmentation. The mass spectrum is expected to show a prominent molecular ion peak at m/z 189. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 191 with about one-third the intensity of the M⁺· peak will be a characteristic feature.

The fragmentation of nitroaromatic compounds follows characteristic pathways. nih.govyoutube.comlibretexts.org Common fragmentation patterns include:

Loss of ·NO₂: A peak corresponding to [M - 46]⁺ at m/z 143.

Loss of ·O and rearrangement, followed by loss of CO: A peak at [M - 16 - 28]⁺.

Loss of ·NO: A peak corresponding to [M - 30]⁺ at m/z 159.

Loss of a chlorine radical: A peak corresponding to [M - 35]⁺ at m/z 154.

Loss of a methyl radical: A peak corresponding to [M - 15]⁺ at m/z 174.

The relative intensities of these fragment ions provide a fingerprint that aids in the structural confirmation of the molecule.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Structure / Fragment Lost | Notes |

| 189 | [C₇H₅³⁵ClFNO₂]⁺· (M⁺·) | Molecular Ion |

| 191 | [C₇H₅³⁷ClFNO₂]⁺· (M+2) | Isotope peak, ~33% intensity of M⁺· |

| 174 | [M - CH₃]⁺ | Loss of methyl radical |

| 159 | [M - NO]⁺ | Loss of nitric oxide |

| 154 | [M - Cl]⁺ | Loss of chlorine radical |

| 143 | [M - NO₂]⁺ | Loss of nitro radical, often a significant peak |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Ion Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. researchgate.net In this method, the gas chromatograph separates the compound from any impurities, such as starting materials, byproducts, or degradation products, based on differences in their boiling points and interactions with the stationary phase of the GC column. epa.gov Following separation, the mass spectrometer provides definitive identification.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which is energetic enough to dislodge an electron and form a positively charged molecular ion (M•+). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound, providing a crucial piece of information for its confirmation. For this compound (C₇H₅ClFNO₂), the exact mass of the molecular ion can be calculated, and its observation in the mass spectrum is a strong indicator of the compound's presence. The high sensitivity of GC-MS also allows for the detection of impurities at parts-per-billion (ppb) concentrations. researchgate.net

| Parameter | Typical Condition |

|---|---|

| GC Column | DB-5 or equivalent (low-polarity) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 50-70°C, ramp to 250-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Ionization Efficiency

For trace analysis of nitroaromatic compounds that may be non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. rsc.org However, neutral nitroaromatic compounds like this compound can present a challenge due to their limited ionization efficiency in common LC-MS ion sources such as electrospray ionization (ESI). rsc.orgresearchgate.net

ESI typically requires the analyte to be at least slightly acidic or basic to form ions in solution, which is not the case for many neutral nitroaromatics. Atmospheric Pressure Chemical Ionization (APCI) can be a more effective alternative. In negative-ion mode APCI, halogenated nitrobenzene (B124822) compounds can undergo electron capture or substitution reactions that lead to the formation of detectable ions. rsc.orgresearchgate.net

To overcome poor ionization and achieve the low detection limits required for trace analysis, chemical derivatization can be employed. rsc.orgresearchgate.net This involves chemically modifying the nitroaromatic compound to introduce a more easily ionizable functional group. For example, the nitro group can be reduced to an amine, which is readily protonated and detected with high sensitivity in positive-ion ESI. rsc.orgresearchgate.net This strategy significantly enhances the ionization efficiency, allowing for quantification at sub-ppm levels. rsc.org

| Ionization Technique | Principle | Suitability for Halogenated Nitrobenzenes |

|---|---|---|

| Electrospray Ionization (ESI) | Ion formation from charged droplets. | Generally low efficiency for neutral compounds; requires derivatization. researchgate.net |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions initiated by a corona discharge. | More effective than ESI; can operate in negative mode via electron capture. rsc.orgresearchgate.net |

| Atmospheric Pressure Photoionization (APPI) | Gas-phase photo-ionization using UV photons. | A good complement to ESI, highly efficient for analytes that ESI cannot ionize well. chromatographyonline.com |

Fragmentation Pathway Analysis of Halogenated Nitrobenzenes

The mass spectrum of a compound is not only defined by its molecular ion but also by a unique pattern of fragment ions. The study of these fragmentation pathways provides structural information that confirms the identity of the analyte. wikipedia.orglibretexts.org For halogenated nitrobenzenes, fragmentation is influenced by both the nitro group and the halogen substituents. researchgate.net

Common fragmentation pathways observed in the mass spectra of these compounds include:

Loss of the Nitro Group: A prominent fragmentation is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂) (46 Da). nih.govmiamioh.edu

Loss of Nitric Oxide: Subsequent or alternative fragmentation can involve the loss of a neutral nitric oxide molecule (NO) (30 Da) from the molecular ion, often preceded by a rearrangement. nih.gov

Loss of Halogen: Cleavage of the carbon-halogen bond can lead to the loss of a halogen radical (e.g., •Cl). researchgate.netmiamioh.edu

Loss of Hydrogen Halide: The loss of a neutral hydrogen halide molecule (e.g., HCl) is also a possible pathway. miamioh.edu

The relative abundance of these fragment ions depends on the stability of the resulting ions and radicals, which is influenced by the positions of the various substituents on the aromatic ring. nih.gov Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (like the molecular ion) and fragment it further to elucidate these complex pathways. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR and Raman spectra of this compound are expected to show a series of characteristic bands that confirm the presence of its key structural features. The aromatic ring gives rise to several distinct vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz In-plane C=C stretching vibrations within the benzene (B151609) ring produce characteristic bands in the 1600-1400 cm⁻¹ range. libretexts.org Out-of-plane (oop) C-H bending vibrations, which occur between 900-675 cm⁻¹, are particularly useful as their positions can be indicative of the substitution pattern on the aromatic ring. libretexts.orgvscht.cz The spectrum would also contain bands corresponding to the C-Cl and C-F stretching, although these often fall in the complex "fingerprint region" below 1300 cm⁻¹ and can be difficult to assign definitively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H Stretch (Methyl) | 2960 - 2850 | Medium |

| Nitro Asymmetric Stretch (NO₂) | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| Nitro Symmetric Stretch (NO₂) | 1360 - 1290 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

The most distinctive features in the vibrational spectrum of a nitroaromatic compound are the two strong absorption bands corresponding to the stretching of the N-O bonds of the nitro (NO₂) group. spectroscopyonline.com These are:

Asymmetric Stretch (νas): This vibration involves one N-O bond stretching while the other compresses. For aromatic nitro compounds, this results in a very strong band typically found in the 1550-1475 cm⁻¹ region. orgchemboulder.comorgchemboulder.comquora.com

Symmetric Stretch (νs): In this mode, both N-O bonds stretch and compress in phase. This gives rise to another strong absorption band at a lower frequency, generally in the 1360-1290 cm⁻¹ range. orgchemboulder.comorgchemboulder.comquora.com

The high intensity of these bands is due to the large change in dipole moment during the vibration, a consequence of the polar nature of the N-O bonds. spectroscopyonline.com The precise positions of these bands can be influenced by the electronic effects of other substituents on the benzene ring. acs.org These two prominent bands are often considered a definitive diagnostic tool for the presence of a nitro group in an unknown compound.

X-ray Crystallography

In such structures, the benzene ring is typically planar. However, due to steric hindrance from adjacent substituents (in this case, the chloro and methyl groups), the nitro group is often twisted out of the plane of the aromatic ring. For example, in 1-chloro-2-methyl-3-nitrobenzene, the nitro group is twisted by 38.81° relative to the ring. researchgate.net A similar, non-planar orientation would be expected for this compound.

The crystal structure is stabilized by a network of intermolecular interactions. These can include π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules, as well as weaker C–H···O hydrogen bonds involving the hydrogen atoms of the methyl group or the aromatic ring and the oxygen atoms of the nitro group. mdpi.com Close contacts between the chlorine atom of one molecule and an oxygen atom of a neighboring molecule can also contribute to the stability of the crystal lattice. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆NO₂Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 13.5698 Å, b = 3.7195 Å, c = 13.5967 Å, β = 91.703° |

| Volume (V) | 685.96 ų |

| Molecules per unit cell (Z) | 4 |

| Nitro Group Dihedral Angle | 6.2° (relative to phenyl ring) |

| Key Intermolecular Forces | π-π stacking, C–H···O hydrogen bonds, Cl···O contacts |

Determination of Solid-State Molecular Conformation and Geometry

The solid-state conformation of substituted nitrobenzenes is primarily characterized by the orientation of the nitro group relative to the plane of the benzene ring. This orientation is a balance between electronic effects, which favor coplanarity to maximize resonance stabilization, and steric hindrance from adjacent substituents, which can force the nitro group to twist out of the plane.

In a study of the related compound 1-chloro-2-methyl-3-nitrobenzene, the chloro, methyl, and nitro groups are positioned adjacent to one another on the benzene ring. nih.gov Steric interactions, particularly involving the central methyl group and its neighbors, are significant. nih.gov This steric pressure causes the mean plane of the nitro group to be twisted away from the mean plane of the benzene ring by a dihedral angle of 38.81 (5)°. nih.govresearchgate.net Similarly, in 1-chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar, but the nitro group is still slightly inclined at 6.2(3)° to the ring plane. mdpi.com For other derivatives, such as methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the benzene ring plane by 29.4 (1)° and 49.7 (1)°, respectively, highlighting the influence of different neighboring functional groups. nih.gov

These findings suggest that for this compound, the nitro group would also be significantly twisted from the benzene ring's plane due to the steric hindrance imposed by the adjacent chloro and methyl groups. The molecule itself, however, would largely retain the planar aromatic structure typical of substituted benzenes.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of bond lengths and angles from crystallographic data reveals the electronic and steric effects of the substituents on the benzene ring. The data for analogous compounds can be used to predict the geometry of this compound.

In 1-chloro-2-methyl-3-nitrobenzene, steric repulsion between the adjacent substituents is evident in the bond angles within the aromatic ring. nih.gov The angles N—C3—C4 and Cl—C1—C6 are compressed from the ideal 120° for an sp²-hybridized carbon atom to 115.0 (1)° and 116.78 (8)°, respectively. nih.gov The C—Cl and C—N bond lengths are reported as 1.7410 (11) Å and 1.4713 (14) Å, respectively, which are typical for such bonds on an aromatic ring. nih.gov The two N—O bond lengths in the nitro group are nearly identical at 1.2300 (13) Å and 1.2275 (14) Å, indicating delocalization of the negative charge. nih.gov

The following tables present selected geometric parameters for 1-chloro-2-methyl-3-nitrobenzene, which serve as a model for understanding the geometry of the title compound.

Table 1: Selected Bond Lengths for 1-Chloro-2-methyl-3-nitrobenzene nih.gov

| Bond | Length (Å) |

|---|---|

| Cl—C1 | 1.7410 (11) |

| N—C3 | 1.4713 (14) |

| O1—N | 1.2300 (13) |

| O2—N | 1.2275 (14) |

| C1—C6 | 1.3891 (15) |

Table 2: Selected Bond Angles for 1-Chloro-2-methyl-3-nitrobenzene nih.gov

| Angle | Degree (°) |

|---|---|

| Cl—C1—C6 | 116.78 (8) |

Table 3: Selected Torsion (Dihedral) Angles for 1-Chloro-2-methyl-3-nitrobenzene researchgate.net

| Angle | Degree (°) |

|---|---|

| O2—N—C3—C4 | 139.50 (12) |

| C1—C2—C3—N | 176.17 (9) |

| C7—C2—C3—N | -5.69 (16) |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. In substituted nitrobenzenes, interactions such as C—H···O hydrogen bonds, π···π stacking, and halogen interactions are common.

For the related compound 1-chloro-2-methyl-4-nitrobenzene, the crystal structure is stabilized by several key interactions. researchgate.net Molecules are linked by bifurcated C–H···O hydrogen bonds, forming inversion-related dimers. mdpi.com Additionally, π···π stacking interactions are observed between adjacent aromatic rings, with centroid-to-centroid distances of 3.719(4) Å, which stack the molecules along the crystallographic a-axis. mdpi.comresearchgate.net Close Cl···O contacts (3.215(3) Å) also play a role, linking molecules into chains. mdpi.comresearchgate.net These interactions combine to form a three-dimensional network. researchgate.net

In the crystal structure of methyl 5-chloro-2-nitrobenzoate, weak C—H···O interactions link molecules into layers, and short intermolecular C···O distances of 2.925 (3) Å are also observed. nih.gov The presence of the electron-withdrawing nitro group and halogen atoms in this compound makes it highly probable that its crystal structure would also be stabilized by a combination of C—H···O hydrogen bonds (involving the nitro group's oxygen atoms and methyl or aromatic hydrogens), π···π stacking of the benzene rings, and potentially Cl···O or F···O halogen interactions.

Table 4: Hydrogen Bond Geometries for 1-Chloro-2-methyl-4-nitrobenzene researchgate.net

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Codes |

|---|---|---|---|---|---|

| C3–H3···O1 | 0.95 | 2.55 | 3.424(4) | 153 | -x + 1/2, y - 1/2, -z + 1/2 |

| C6–H6···O1 | 0.95 | 2.57 | 3.411(4) | 148 | -x + 1/2, y - 1/2, -z + 1/2 |

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

V. Theoretical and Computational Chemistry Studies on this compound 5.1. Quantum Chemical Calculations for Electronic Structure 5.1.1. Molecular Electrostatic Potential (MEP) Analysis 5.1.2. Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps) 5.1.3. Charge Distribution and Electron Density Analysis 5.2. Computational Spectroscopy 5.2.1. Ab Initio and Density Functional Theory (DFT) Calculations of NMR Parameters 5.2.2. Prediction and Assignment of Vibrational Frequencies

No published studies offering specific data on the molecular electrostatic potential, frontier molecular orbitals, charge distribution, computationally predicted NMR parameters, or vibrational frequencies for this compound could be located. Without such foundational research, a scientifically accurate and informative article adhering to the strict outline provided cannot be generated.

V. Theoretical and Computational Chemistry Studies on 1 Chloro 3 Fluoro 5 Methyl 2 Nitrobenzene

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of data on the preferred conformations, rotational barriers of the substituent groups, and the dynamic behavior of the molecule over time that would be provided by molecular dynamics simulations.

Due to the absence of specific research, no data tables or detailed research findings can be generated for the outlined sections. Further progress in detailing the theoretical and computational aspects of 1-chloro-3-fluoro-5-methyl-2-nitrobenzene is contingent on future research initiatives focusing on this specific molecule.

Vi. Research Applications and Synthetic Utility of 1 Chloro 3 Fluoro 5 Methyl 2 Nitrobenzene

Role as a Key Intermediate in Complex Organic Synthesis

Building Block in Pharmaceutical and Agrochemical Lead Compound Development

While related compounds are known precursors in these fields, specific instances of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene being used in the development of pharmaceutical or agrochemical lead compounds are not detailed in accessible research.

Precursor in Herbicide Development

No specific herbicides have been publicly documented as being synthesized from this compound.

Applications in the Synthesis of Novel Molecular Architectures

There is a lack of specific published research detailing the use of this compound in the creation of novel molecular structures.

Contributions to Material Science Research

No specific contributions of this compound to material science research have been identified in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.